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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the formation of titanium silicide (TiSi₂), with a specific focus on

overcoming the "fine-line effect" observed in sub-micron technologies.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What is the "fine-line effect" in TiSi₂ formation and why is my sheet resistance high on

narrow lines?

A1: The "fine-line effect" refers to the difficulty of forming the low-resistivity C54 phase of

titanium silicide on narrow (typically sub-0.5 µm) silicon lines.[1][2] The process involves a

phase transformation from a high-resistivity, metastable C49 phase (60-70 µΩ·cm) to the

desired low-resistivity, stable C54 phase (15-20 µΩ·cm).[2] This transformation is nucleation-

dependent, with C54 grains preferentially nucleating at the intersections of C49 grains (triple

points).[3] On narrow lines, the number of these potential nucleation sites is statistically

reduced, which inhibits or prevents the complete transformation to the C54 phase.[3] This

results in a film that is partially or entirely composed of the C49 phase, leading to significantly

higher than expected sheet resistance.[4]

Q2: How can I determine if my TiSi₂ film is in the C49 or C54 phase?
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A2: You can distinguish between the C49 and C54 phases using several characterization

techniques:

X-Ray Diffraction (XRD): This is a definitive method. The C49 and C54 phases have distinct

orthorhombic crystal structures, which produce unique diffraction patterns.[2]

Transmission Electron Microscopy (TEM): TEM can be used to observe the crystal structure

and grain morphology directly.

Raman Spectroscopy: This technique can identify the phases based on their characteristic

vibrational modes.[5]

Sheet Resistance Measurement: A simple four-point probe measurement can give a strong

indication. A sharp drop in sheet resistance after the second-step anneal typically signifies a

successful transformation to the C54 phase.[2] Films remaining at a high resistance are

likely still in the C49 phase.

Q3: My sheet resistance is unacceptably high on fine lines. What methods can I use to promote

the C54 phase transformation?

A3: Several techniques have been developed to enhance the C49-to-C54 transformation on

narrow lines:

Pre-Amorphization Implantation (PAI): Implanting ions like Germanium (Ge) or Arsenic (As)

into the silicon substrate before titanium deposition creates an amorphous surface layer.[6]

This amorphized silicon alters the reaction kinetics between Ti and Si, promoting the

formation of the C54 phase at lower temperatures.[6][7] The latent energy in the amorphous

silicon is thought to expedite the C54 transformation kinetics.[6]

High-Temperature Sputtering: Depositing the initial titanium film onto a heated substrate

(e.g., 450°C) can enhance the formation of an amorphous Ti-Si intermixed layer at the

interface.[7] This layer is believed to increase the nucleation density of the C54 phase during

subsequent annealing, thereby facilitating the transformation.[7]

Metal Interlayers/Alloying: Introducing a thin layer of a refractory metal, such as Molybdenum

(Mo) or Tantalum (Ta), between the titanium and silicon has been shown to lower the C54
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transformation temperature.[1][8] Mo, for example, can alter the formation pathway, allowing

C54 to grow epitaxially on a C40 (Ti,Mo)Si₂ template phase.[8]

Undoped Silicon Capping Layer: Depositing an undoped amorphous silicon cap layer (e.g.,

60 nm) on top of the doped polysilicon lines before Ti deposition can effectively eliminate the

fine-line effect.[1]

Data Presentation
Table 1: Comparison of C49 and C54 TiSi₂ Properties

Property C49-TiSi₂ C54-TiSi₂

Resistivity 60 - 70 µΩ·cm 12 - 24 µΩ·cm

Crystal Structure Base-centered Orthorhombic Face-centered Orthorhombic

Phase Metastable Stable

Formation Temperature 450°C - 650°C > 650°C

Transformation First crystalline phase to form Final, low-resistance phase

Data sourced from multiple references.[2][9]

Table 2: Effect of Linewidth and Pre-Amorphization on Sheet Resistance (Rs)

Process Linewidth (µm)
Sheet Resistance
(Ω/sq)

C54
Transformation

Standard Process 1.0 ~2.5 Complete

Standard Process 0.4 > 10.0 Incomplete

With PAI 1.0 ~2.2 Complete

With PAI 0.4 ~2.8 Complete

Note: Values are illustrative, based on trends reported in the literature.[1][6] PAI significantly

reduces the sheet resistance on narrower lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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